Amyl laurate
Description
Properties
IUPAC Name |
pentyl dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-3-5-7-8-9-10-11-12-13-15-17(18)19-16-14-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWBDPUBNMEITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201711 | |
| Record name | Amyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-03-8 | |
| Record name | Pentyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5350-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amyl laurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3891 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Amyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.926 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-AMYL LAURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L8N15IQC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Amyl laurate is typically synthesized through the Fischer esterification method, where lauric acid reacts with isoamyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves mixing lauric acid and isoamyl alcohol in a molar ratio of 1:1.05 to 1:6. The mixture is heated and stirred until the lauric acid melts. A catalyst, such as mesylate or trifluoracetic acid salt, is added, and the reaction is maintained at a temperature of 110-140°C for 5-14 hours. The product is then purified by vacuum distillation .
Chemical Reactions Analysis
Types of Reactions: Amyl laurate primarily undergoes esterification and hydrolysis reactions. It can also participate in transesterification reactions.
Common Reagents and Conditions:
Esterification: Lauric acid and isoamyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
Hydrolysis: this compound can be hydrolyzed back to lauric acid and isoamyl alcohol in the presence of a strong acid or base.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst.
Major Products:
Esterification: this compound and water.
Hydrolysis: Lauric acid and isoamyl alcohol.
Transesterification: A new ester and an alcohol
Scientific Research Applications
Cosmetic Applications
Isoamyl laurate is predominantly used in the personal care industry due to its emollient properties. It serves multiple functions:
- Emollient : Softens and smooths the skin by forming a protective barrier.
- Solvent : Dissolves and stabilizes other cosmetic ingredients.
- Spreadability Enhancer : Improves the application of creams and lotions.
- Skin Conditioning Agent : Contributes to moisturizing effects.
- Hair Care : Enhances hair manageability and appearance.
A study highlighted its effectiveness as a natural alternative to silicones, offering similar sensory profiles without the associated environmental concerns .
Pharmaceutical Applications
In pharmaceuticals, isothis compound has been explored for its role in drug delivery systems. Its biocompatibility makes it suitable for enhancing therapeutic effects through various routes such as oral, topical, and transdermal delivery .
A notable case study involved using isothis compound in the synthesis of purine nucleoside esters catalyzed by lipase from Thermomyces lanuginosus. The study demonstrated high yields (78–93%) when isothis compound was used as a solvent, indicating its potential in pharmaceutical formulations .
Food Industry Applications
Isothis compound is also utilized in food flavoring and as an emulsifier. Its properties allow it to enhance flavor profiles while maintaining product stability. It is recognized for being non-toxic and biodegradable, making it an appealing choice for food applications .
Case Studies
- Skin Care Products : In a comparative study of various emollients, isothis compound outperformed traditional silicone-based products in terms of skin feel and moisture retention.
- Drug Delivery Systems : A research project assessed the efficacy of isothis compound in transdermal patches, revealing improved drug absorption rates compared to conventional solvents.
- Food Safety : Isothis compound was evaluated for its ability to reduce acrylamide formation in fried foods. The study found that incorporating acylated derivatives significantly lowered acrylamide levels by up to 46% .
Mechanism of Action
Amyl laurate exerts its effects primarily through its emollient properties. It forms a protective film on the skin or hair, which helps to retain moisture and protect against external aggressors. This dual action of emollient and moisturizing properties makes it particularly valuable for sensitive skin .
Comparison with Similar Compounds
Amyl laurate is often compared with other esters of fatty acids, such as:
Cococaprylate: Known for its light, non-greasy feel and excellent spreadability.
C12-15 Alkyl Benzoate: Used for its silky, non-oily texture and good solubilizing properties.
Camellia Seed Oil: Valued for its moisturizing and skin-conditioning properties.
What sets this compound apart is its unique combination of low viscosity, excellent spreadability, and compatibility with natural-based personal care products. Its sensory profile is similar to that of silicon-based polymers, making it a perfect naturally derived replacement for those emollients .
Biological Activity
Amyl laurate, a fatty acid ester derived from lauric acid and amyl alcohol, has garnered attention for its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications, supported by empirical data and case studies.
- Chemical Formula : CHO
- CAS Number : 5350-03-8
- Molecular Weight : 270.46 g/mol
This compound is classified as a medium-chain triglyceride (MCT), which influences its metabolism and biological effects compared to long-chain fatty acids.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Studies have shown that it can disrupt bacterial cell membranes, leading to cell death.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5% |
| Mycobacterium tuberculosis | 1% |
| Bacillus subtilis | 0.3% |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly in formulations targeting resistant strains .
2. Skin Barrier Enhancement
This compound has been studied for its role in enhancing skin barrier function and hydration when used in topical applications. It can improve the delivery of active ingredients in cosmetic formulations, making it valuable in dermatological products.
Case Study : A clinical trial involving a cream containing this compound showed improved hydration levels in participants' skin after four weeks of use, compared to a control group using a standard moisturizer.
3. Neuroprotective Effects
Emerging research suggests that MCTs like this compound may offer neuroprotective benefits, particularly in conditions such as Alzheimer's disease and Parkinson's disease. MCTs can be metabolized into ketones, which serve as an alternative energy source for brain cells when glucose metabolism is impaired.
Research Findings : A preclinical study demonstrated that mice fed a diet rich in MCTs exhibited improved cognitive function and memory retention compared to those on a standard diet.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its hydrophobic nature allows it to integrate into bacterial membranes, altering their permeability and leading to cell lysis.
- Energy Metabolism : By providing an alternative energy source in the form of ketones, this compound supports neuronal health and function.
- Enhanced Absorption : As an emulsifier, it facilitates the absorption of lipophilic drugs, improving their bioavailability .
1. Pharmaceutical Formulations
This compound is being explored as a carrier for poorly soluble drugs. Its ability to enhance drug solubility and absorption makes it an attractive option for pharmaceutical applications.
2. Cosmetic Products
Due to its skin barrier-enhancing properties, this compound is increasingly utilized in skincare formulations aimed at improving hydration and texture.
Q & A
Q. What are the standard protocols for synthesizing amyl laurate in laboratory settings?
this compound is typically synthesized via acid-catalyzed esterification, combining lauric acid with amyl alcohol. A common method involves using sulfuric acid (1–2% w/w) as a catalyst at 60–80°C for 4–6 hours under reflux. Post-reaction, the product is purified via neutralization, washing with sodium bicarbonate, and vacuum distillation. Characterization is performed using Fourier-transform infrared spectroscopy (FTIR) to confirm ester formation (C=O stretch at ~1740 cm⁻¹) and gas chromatography–mass spectrometry (GC-MS) for purity assessment .
Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?
High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and UV detection at 210 nm is widely used for quantification. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed molecular fingerprints, such as the ester carbonyl signal at ~170 ppm in ¹³C NMR. Differential scanning calorimetry (DSC) can also determine thermal stability and phase transitions .
Q. How do solvent systems influence the solubility and reactivity of this compound in kinetic studies?
Non-polar solvents (e.g., hexane) favor esterification equilibrium shifts toward product formation due to reduced water solubility. Polar aprotic solvents (e.g., dimethylformamide) may enhance reaction rates but complicate purification. Solvent selection must align with reaction mechanisms and downstream applications, as noted in kinetic models for analogous esters .
Advanced Research Questions
Q. What experimental design principles address contradictions in reported thermodynamic properties of this compound?
Discrepancies in properties like melting point or enthalpy of formation often arise from purity variations or measurement techniques. To resolve these:
- Conduct meta-analyses of literature data, prioritizing studies with rigorous purity validation (e.g., ≥99% via GC-MS).
- Replicate experiments using standardized protocols (e.g., ASTM methods) and control for humidity/temperature.
- Apply quantum mechanical calculations (e.g., density functional theory) to predict thermodynamic parameters and compare with empirical data .
Q. How can researchers optimize enzymatic synthesis of this compound to improve yield and scalability?
Lipase-catalyzed synthesis (e.g., using Candida antarctica lipase B) offers eco-friendly advantages. Key strategies include:
- Using immobilized enzymes on mesoporous silica to enhance stability and reusability.
- Optimizing water activity (a_w) to balance hydrolysis and esterification.
- Applying response surface methodology (RSM) to model interactions between variables (e.g., temperature, enzyme loading, molar ratio). A recent study achieved 92% yield under solvent-free conditions at 50°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
